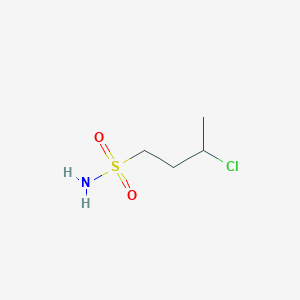

3-Chlorobutane-1-sulfonamide

描述

Structure

3D Structure

属性

分子式 |

C4H10ClNO2S |

|---|---|

分子量 |

171.65 g/mol |

IUPAC 名称 |

3-chlorobutane-1-sulfonamide |

InChI |

InChI=1S/C4H10ClNO2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3,(H2,6,7,8) |

InChI 键 |

IVHXTSOZQTYUPE-UHFFFAOYSA-N |

规范 SMILES |

CC(CCS(=O)(=O)N)Cl |

产品来源 |

United States |

Nomenclature, Chemical Classification, and Structural Attributes of 3 Chlorobutane 1 Sulfonamide

Systematic IUPAC Nomenclature and Accepted Chemical Designations of 3-Chlorobutane-1-sulfonamide

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived by identifying the longest carbon chain, which is a four-carbon chain (butane). The sulfonamide functional group (-SO₂NH₂) is located at the first carbon, and a chlorine atom is substituted at the third carbon.

While "this compound" is the preferred IUPAC name, other designations may be encountered in various chemical contexts. These are often derived from older nomenclature systems or are used for convenience in specific research areas.

| Nomenclature Type | Name |

| Preferred IUPAC Name | This compound |

| CAS Registry Number | Not readily available |

| Other Designations | γ-chlorobutylsulfonamide |

Classification of this compound within Relevant Organic Compound Families

This compound can be classified into two primary families of organic compounds based on its functional groups.

Sulfonamides : The presence of the -SO₂NH₂ group firmly places this compound in the sulfonamide family. Sulfonamides are characterized by a sulfonyl group attached to an amine group. This functional group is a cornerstone in many areas of chemistry, including pharmaceuticals.

Halogenated Alkanes : The substitution of a chlorine atom on the butane (B89635) chain also classifies it as a halogenated alkane, specifically a chloroalkane. This feature can significantly influence the compound's reactivity and physical properties.

Positional and Constitutional Isomeric Considerations for this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, with the molecular formula C₄H₁₀ClNO₂S, several positional and constitutional isomers can be considered.

Positional Isomers arise from the different possible locations of the chloro and sulfonamide groups on the n-butane backbone.

| Isomer Name | Position of Chlorine | Position of Sulfonamide |

| 1-Chlorobutane-1-sulfonamide | 1 | 1 |

| 2-Chlorobutane-1-sulfonamide | 2 | 1 |

| This compound | 3 | 1 |

| 4-Chlorobutane-1-sulfonamide | 4 | 1 |

| 1-Chlorobutane-2-sulfonamide | 1 | 2 |

| 2-Chlorobutane-2-sulfonamide | 2 | 2 |

| 3-Chlorobutane-2-sulfonamide | 3 | 2 |

| 4-Chlorobutane-2-sulfonamide | 4 | 2 |

Constitutional Isomers (or structural isomers) include not only positional isomers but also those with different carbon skeletons. In this case, a branched isobutane (B21531) (2-methylpropane) skeleton is possible.

| Isomer Name | Carbon Skeleton |

| 1-Chloro-2-methylpropane-1-sulfonamide | 2-methylpropane |

| 2-Chloro-2-methylpropane-1-sulfonamide | 2-methylpropane |

| 1-Chloro-2-methylpropane-2-sulfonamide | 2-methylpropane |

Stereochemical Implications and Chiral Features of this compound

Stereochemistry is a critical aspect of the structure of this compound due to the presence of a chiral center. The carbon atom at the third position (C3) is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group (-CH₃), and a -CH₂CH₂SO₂NH₂ group. This asymmetry means that C3 is a stereocenter.

The presence of this single chiral center gives rise to two stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers . They are designated as (R)-3-chlorobutane-1-sulfonamide and (S)-3-chlorobutane-1-sulfonamide based on the Cahn-Ingold-Prelog priority rules.

| Stereoisomer | Configuration at C3 |

| (R)-3-chlorobutane-1-sulfonamide | R |

| (S)-3-chlorobutane-1-sulfonamide | S |

These enantiomers will have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in opposite directions. Their interactions with other chiral molecules, such as enzymes, can also differ significantly.

Advanced Synthetic Methodologies for 3 Chlorobutane 1 Sulfonamide and Its Precursors

Comprehensive Retrosynthetic Analysis of 3-Chlorobutane-1-sulfonamide

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, readily available starting materials. journalspress.comchemistry.coach The analysis for this compound identifies several logical disconnections based on key bond-forming reactions.

The primary and most direct disconnection is at the sulfur-nitrogen bond (S-N). This approach simplifies the target molecule into two synthons: a nucleophilic amine component (⁻NH₂) and an electrophilic sulfonyl component (⁺SO₂R). The corresponding synthetic equivalents are ammonia (B1221849) and the key intermediate, 3-chlorobutane-1-sulfonyl chloride sigmaaldrich.com.

A second strategy involves a functional group interconversion (FGI) approach. ub.edu Here, the carbon-chlorine bond (C-Cl) is disconnected. This leads back to a precursor molecule, 3-hydroxybutane-1-sulfonamide , which would require a subsequent chlorination step to yield the final product.

A more fundamental disconnection breaks the carbon-sulfur bond (C-S). This pathway leads to a 3-chlorobutyl synthon, such as 1-bromo-3-chlorobutane or a similar bifunctional alkane, and a source of the sulfonyl group, like sulfur dioxide or a sulfite (B76179) salt.

These primary retrosynthetic pathways are illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Established Synthetic Routes for this compound

Building upon the retrosynthetic analysis, several established synthetic routes can be proposed. These routes are categorized by the sequence in which the key functional groups—the chloro group and the sulfonamide—are introduced.

This strategy prioritizes the introduction of the chlorine atom onto the butane (B89635) skeleton before the formation of the sulfonamide. A key precursor for this route is 3-chlorobutan-1-ol (B3049794) chemsrc.com.

One potential pathway begins with 3-buten-1-ol . Hydrochlorination across the double bond, for instance using HCl, would yield 3-chlorobutan-1-ol. The primary alcohol of 3-chlorobutan-1-ol can then be converted into a leaving group, such as a tosylate or a bromide, followed by substitution with a sulfur nucleophile (e.g., sodium sulfite) and subsequent oxidative chlorination to yield 3-chlorobutane-1-sulfonyl chloride . A more direct, albeit challenging, method involves the direct conversion of the alcohol to a thiol, followed by oxidative chlorination with chlorine in the presence of water, a method analogous to the synthesis of 4-chlorobutane-1-sulfonyl chloride from its corresponding thiol precursor. google.com

This is the most direct and common final step in the synthesis of sulfonamides. ekb.eg The method relies on the reaction of a sulfonyl chloride with an amine. In this case, the key intermediate 3-chlorobutane-1-sulfonyl chloride sigmaaldrich.com is reacted with ammonia or a protected form of ammonia. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.com A variety of organic bases, such as pyridine (B92270) or triethylamine, or inorganic bases like sodium carbonate can be employed. cbijournal.commolport.com The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

Interactive Table 1: Typical Conditions for Sulfonamidation

| Amine Source | Base | Solvent | Temperature (°C) | Reported Yield (Analogous Reactions) | Reference |

| Ammonia (aq) | Pyridine | Dichloromethane (B109758) (DCM) | 0 - 25 | 68-72% | |

| Ammonium (B1175870) Hydroxide (B78521) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | ~86% | cbijournal.com |

| Ammonia (gas) | Sodium Carbonate | THF/Water | Room Temp | 60-90% | molport.com |

| Ammonium Chloride | Zinc Oxide (nanoparticle) | Dichloromethane (DCM) | Room Temp | ~95% | ekb.egcbijournal.com |

An alternative approach involves performing a functional group interconversion (FGI) on a pre-formed butane-sulfonamide scaffold. ub.eduvanderbilt.edu This route would begin with the synthesis of 3-hydroxybutane-1-sulfonamide . This precursor could potentially be synthesized from butane-1,3-diol.

The critical step is the conversion of the secondary hydroxyl group in 3-hydroxybutane-1-sulfonamide to a chloride. Standard reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) followed by a Finkelstein reaction. vanderbilt.edulibretexts.org The reaction with thionyl chloride is common for converting secondary alcohols to chlorides and proceeds via an Sₙ2 mechanism, often with inversion of stereochemistry if a chiral center is present. libretexts.org Care must be taken as the acidic conditions generated can potentially affect the sulfonamide group.

Stereoselective and Asymmetric Synthesis Approaches to Enantiopure this compound

The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer requires stereoselective or asymmetric methods.

One primary strategy is to use an enantiomerically pure starting material. For instance, the synthesis could begin with commercially available (R)- or (S)-butane-1,3-diol. Following the FGI route (Section 3.2.3), the diol would be converted to a chiral 3-hydroxybutane-1-sulfonamide . The subsequent chlorination of the secondary alcohol using a reagent like thionyl chloride would proceed with a predictable stereochemical outcome (typically inversion), yielding the desired enantiopure product. libretexts.org

A second approach involves creating the stereocenter during the synthesis using a chiral catalyst. This could be achieved through the asymmetric reduction of a precursor like 3-oxobutane-1-sulfonamide . Catalytic asymmetric transfer hydrogenation (ATH) using chiral Rh(III) or Ru(II) complexes with ligands such as C₂-symmetric bis(sulfonamide)-diamines has proven effective for the reduction of ketones to chiral alcohols. acs.org The resulting chiral hydroxy-sulfonamide can then be converted to the final chloro-sulfonamide. Modern enzymatic methods, employing combinations of ene-reductases (EREDs) and alcohol dehydrogenases (ADHs), also offer a powerful route to optically active chlorohydrins from α-chloroenone precursors under mild conditions. acs.org

More advanced strategies, such as the palladium-catalyzed asymmetric hydroamination of allenes with sulfonamides, have emerged as powerful tools for directly creating chiral sulfonamides, although their application to this specific substrate would require further investigation. acs.org

Development of Novel Catalytic Systems for Enhanced this compound Synthesis

Recent advances in catalysis offer new possibilities for synthesizing this compound with greater efficiency and under milder conditions.

For the crucial sulfonamidation step (reacting a sulfonyl chloride with an amine), transition metal catalysts have been developed to improve reaction rates and yields. Copper-based systems, such as those using copper(II) acetate (B1210297) (Cu(OAc)₂), have been shown to effectively catalyze the cross-coupling of arylboronic acids with primary sulfonamides. cbijournal.com While a different reaction, the principle of using copper to activate the sulfonamide or a precursor is relevant. Copper-catalyzed amidation of C-H bonds is also an emerging field that could, in principle, be applied to a functionalized butane precursor. beilstein-journals.org

Novel catalytic systems for functional group interconversions are also being developed. For instance, photocatalysis has enabled the direct conversion of carboxylic acids to sulfonyl functional groups, representing a significant shortcut in synthetic design. researchgate.netrsc.org Applying such a method could potentially allow a precursor like 3-chloropentanoic acid to be converted more directly to the sulfonyl chloride or sulfone.

Furthermore, the use of continuous flow reactors has been shown to enhance the efficiency of sulfonamide formation, increasing yields and reducing reaction times compared to traditional batch reactors. Such microfluidic systems allow for precise control over reaction parameters like temperature and residence time, leading to improved outcomes.

Interactive Table 2: Examples of Novel Catalytic Systems in Sulfonamide-Related Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantage | Reference |

| [Cu(CH₃CN)₄]PF₆ | C-H Amidation | Benzylic hydrocarbons, Chloramine-T | Selective C-H functionalization | organic-chemistry.org |

| Fe₃O₄-DIPA (magnetic nanoparticle) | Sulfonylation | Primary amines, sulfonyl chlorides | Easy catalyst separation and reuse | cbijournal.com |

| Acridine photocatalyst | Decarboxylative Sulfonylation | Carboxylic acids, SO₂, alkyl halides | Direct conversion of COOH to sulfone | rsc.org |

| [Ru(p-cymene)Cl₂]₂ / DPEphos | N-Alkylation | Primary amines, alcohols | Direct alkylation using alcohols | organic-chemistry.org |

| Salen-Co(III) Complex | Asymmetric Cycloaddition | Epoxides, CO₂ | Recyclable catalyst for chiral synthesis | mdpi.com |

Application of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. These principles are highly applicable to the synthesis of this compound, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Catalytic Approaches: A significant advancement is the move towards solvent-free reaction conditions. sci-hub.se The sulfonylation of amines with sulfonyl chlorides can be performed under neat (solventless) conditions, often at room temperature, which simplifies purification and eliminates volatile organic compound (VOC) emissions. sci-hub.se Mechanochemistry, utilizing a ball mill, offers another solvent-free alternative that can drive reactions to completion efficiently. rsc.orgbohrium.com This method has been successfully used for the one-pot, two-step synthesis of sulfonamides from disulfides, a process that could be adapted for the disulfide of 3-chlorobutane-1-thiol. rsc.org

The use of reusable, heterogeneous catalysts is a cornerstone of green synthesis. For N-alkylation reactions on a sulfonamide, a KF/Al2O3 catalytic system can be employed under solvent-free microwave irradiation, offering high yields and short reaction times. tandfonline.com For the synthesis of the sulfonamide itself, manganese-based catalysts enable the use of alcohols as green alkylating agents through a "borrowing hydrogen" mechanism, producing water as the only byproduct. acs.orgorganic-chemistry.org

One-Pot Procedures: One-pot syntheses, where sequential reactions are carried out in a single reactor, are inherently greener as they reduce the number of work-up and purification steps, thus saving solvents, energy, and time. The conversion of thiols directly to sulfonamides is a prime example. tandfonline.com This can be achieved by the in situ generation of the sulfonyl chloride from a thiol using an oxidizing system, followed by the addition of an amine. researchgate.netorganic-chemistry.org Common oxidizing agents for this purpose include N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in the presence of an ammonium chloride salt and a small amount of water. tandfonline.comthieme-connect.com

Table 1: Green Chemistry Strategies in Sulfonamide Synthesis

| Principle | Application to this compound Synthesis | Key Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reaction of 3-chlorobutane-1-sulfonyl chloride and ammonia under neat or mechanochemical (ball mill) conditions. sci-hub.sersc.org | Eliminates solvent waste, reduces purification steps, lowers energy consumption. |

| Catalysis | Use of Mn-catalysts for N-alkylation with alcohols or reusable KF/Al2O3 for Michael additions. tandfonline.comacs.org | High efficiency, potential for catalyst recycling, use of benign reagents. |

| One-Pot Reactions | In situ oxidative chlorination of 3-chlorobutane-1-thiol followed by amination in the same vessel. tandfonline.comresearchgate.net | Reduces handling of hazardous intermediates, minimizes waste, improves overall yield. |

| Alternative Solvents | Use of Polyethylene Glycol (PEG-400) as a recyclable, non-toxic solvent for the sulfonylation step. sci-hub.se | Low toxicity, biodegradable, easily recoverable. |

Optimization of Reaction Conditions and Yields for this compound Preparation

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. The optimization process typically targets the two main stages: the formation of the sulfonyl chloride intermediate and its subsequent conversion to the sulfonamide.

Optimization of Sulfonyl Chloride Formation: In the one-pot conversion of 3-chlorobutane-1-thiol to its sulfonyl chloride, the choice and stoichiometry of the oxidizing agent are critical. Systems like TCCA or NCS combined with a chloride source and water have proven effective. tandfonline.comthieme-connect.com The reaction is often performed at low temperatures (e.g., 0°C) to control the exothermic nature of the oxidation and prevent degradation of the desired product. tandfonline.com Continuous flow reactors offer superior control over temperature and mixing, improving safety and yield for the synthesis of sulfonyl chlorides from thiols. rsc.org

Optimization of the Sulfonylation Step: The reaction of 3-chlorobutane-1-sulfonyl chloride with ammonia (or an ammonia equivalent) is the final bond-forming step. Key parameters to optimize include the base, solvent, temperature, and stoichiometry.

Base: An acid scavenger is typically required to neutralize the HCl generated during the reaction. wikipedia.org While excess amine can serve this purpose, common non-nucleophilic bases include pyridine or triethylamine. tandfonline.com The choice of base can significantly impact the reaction rate and yield.

Solvent: The reaction is often carried out in aprotic solvents like acetonitrile (B52724) or dichloromethane. tandfonline.comrsc.org

Temperature: Reactions are often initiated at 0°C and allowed to warm to room temperature. However, in some cases, elevated temperatures (e.g., 60-80°C) may be necessary to drive the reaction to completion, depending on the reactivity of the amine and sulfonyl chloride. rsc.orgd-nb.info

Stoichiometry: Using a slight excess of the amine component is common to ensure complete conversion of the sulfonyl chloride. In one-pot methods starting from the thiol, a larger excess of the amine (e.g., 6.5 equivalents) may be used to also act as the acid scavenger for the HCl produced during the oxidation step. tandfonline.com

Table 2: Optimization Parameters for Sulfonamide Formation from Sulfonyl Chloride and Amine

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Remarks |

|---|---|---|---|---|

| Base | Pyridine | Triethylamine | Excess Amine | Choice depends on substrate reactivity and work-up procedure. Pyridine is often effective but can be difficult to remove. tandfonline.comwikipedia.orgrsc.org |

| Solvent | Acetonitrile (CH3CN) | Dichloromethane (CH2Cl2) | Solvent-Free | Acetonitrile is a versatile polar aprotic solvent. Solvent-free conditions are ideal from a green chemistry perspective. sci-hub.sed-nb.info |

| Temperature | 0°C to Room Temp. | 60°C | 80°C | Lower temperatures are preferred for reactive substrates to minimize side reactions. Higher temperatures may be needed for less reactive partners. rsc.orgd-nb.info |

| Amine Stoichiometry | 1.1 - 1.2 equivalents | 2.0 - 4.0 equivalents | > 5 equivalents | A slight excess drives the reaction. Larger excess may be needed if the amine also serves as the base. researchgate.nettandfonline.comchemrxiv.org |

Purification and Isolation Techniques for Synthetic this compound

After the synthesis, a systematic purification and isolation strategy is essential to obtain this compound of high purity. The process typically involves an initial work-up to remove inorganic salts and excess reagents, followed by a final purification step like chromatography or recrystallization.

Initial Work-Up: The crude reaction mixture is often first subjected to an aqueous work-up. This may involve transferring the mixture to a separatory funnel, diluting with an organic solvent (e.g., dichloromethane or ethyl acetate), and washing sequentially with a dilute acid (like 1 M HCl) to remove any unreacted amine and base, followed by a wash with brine. royalsocietypublishing.org The organic layer is then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. royalsocietypublishing.orgjove.com

Chromatographic Purification: For laboratory-scale preparations or when impurities have similar properties to the product, column chromatography is a highly effective purification method.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of sulfonamides. royalsocietypublishing.orgjove.com

Mobile Phase (Eluent): A solvent system of low to moderate polarity is typically used. A common choice is a gradient of ethyl acetate in a non-polar solvent like pentane (B18724) or heptane. royalsocietypublishing.orgjove.com The optimal eluent composition is determined beforehand using thin-layer chromatography (TLC).

Green Alternative: Supercritical fluid chromatography (SFC), which uses supercritical CO2 as the main mobile phase component, is considered a greener alternative to traditional liquid chromatography, as it reduces the use of organic solvents. researchgate.net

Recrystallization: Recrystallization is an excellent method for obtaining highly pure, crystalline sulfonamides, provided a suitable solvent is found. wikipedia.org The crude product is dissolved in a minimum amount of a hot solvent, and then the solution is cooled slowly to allow for the formation of well-defined crystals, leaving impurities behind in the mother liquor. Common solvents for recrystallizing sulfonamides include ethanol (B145695) or mixtures of ethanol and water. royalsocietypublishing.orgnih.govgoogle.com The purity of the product can be confirmed by measuring its melting point and through spectroscopic analysis.

Table 3: Comparison of Purification Techniques for this compound

| Technique | Description | Advantages | Disadvantages |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel). royalsocietypublishing.orgjove.com | Highly effective for separating complex mixtures; applicable to non-crystalline products. | Can be time-consuming and requires significant amounts of solvent. |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent at different temperatures. royalsocietypublishing.orggoogle.com | Can yield very high purity; cost-effective for large scales; results in a stable crystalline solid. | Requires the compound to be a solid; dependent on finding a suitable solvent; potential for product loss in the mother liquor. |

| Acid-Base Extraction | A work-up technique where the sulfonamide is converted to its salt to move it between aqueous and organic phases, removing neutral impurities. google.com | Good for removing non-acidic or non-basic impurities. | The sulfonamide must be stable to the pH changes; may not remove impurities with similar acidic properties. |

Spectroscopic Elucidation and Rigorous Structural Characterization of 3 Chlorobutane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise structural arrangement of atoms in a molecule. The following subsections detail the predicted NMR spectra for 3-Chlorobutane-1-sulfonamide.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the chlorine atom and the sulfonamide group will be the primary influences on the chemical shifts. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1. The protons on the carbon adjacent to the sulfonamide group (H-1) are expected to be the most deshielded in the alkyl chain, while the proton on the carbon bearing the chlorine atom (H-3) will also show a significant downfield shift. The methyl protons (H-4) would appear most upfield. The sulfonamide protons (-SO₂NH₂) are anticipated to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 3.1 - 3.3 | Triplet | 7.5 |

| H-2 | 2.0 - 2.2 | Multiplet | - |

| H-3 | 4.1 - 4.3 | Multiplet | - |

| H-4 | 1.6 - 1.8 | Doublet | 6.5 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon atoms in the this compound structure. The carbon attached to the sulfonamide group (C-1) is expected to be significantly deshielded. Similarly, the carbon bonded to the chlorine atom (C-3) will also experience a downfield shift. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 50 - 55 |

| C-2 | 35 - 40 |

| C-3 | 55 - 60 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

While specific 2D NMR data is unavailable, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling network between adjacent protons. Cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and H-3 and H-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., H-1 with C-1, H-2 with C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, providing critical connectivity information. For instance, correlations between the H-1 protons and C-2, and between the H-4 protons and C-2 and C-3 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to define the conformational preferences of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key vibrational frequencies for this compound are listed in Table 3. The spectrum would be dominated by strong absorptions corresponding to the S=O and N-H stretching vibrations of the sulfonamide group. The C-H stretching and bending vibrations of the alkyl chain, as well as the C-Cl stretch, would also be present.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H | 3400 - 3200 | Asymmetric and symmetric stretching of the sulfonamide N-H bonds. |

| C-H | 3000 - 2850 | Stretching vibrations of the alkyl C-H bonds. |

| S=O | 1350 - 1300 and 1160 - 1120 | Asymmetric and symmetric stretching of the sulfonyl group. |

| N-H | 1600 - 1500 | Bending vibration of the sulfonamide N-H bond. |

Note: These are predicted frequency ranges and the exact positions can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. For this compound (C₄H₁₀ClNO₂S), the molecular ion peak ([M]⁺) would be expected. Due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak with about one-third the intensity of the molecular ion peak would be a characteristic feature.

The fragmentation of this compound would likely proceed through several pathways, including the loss of the chlorine atom, cleavage of the C-S bond, and rearrangements involving the sulfonamide group. Predicted significant fragments are outlined in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 171/173 | [C₄H₁₀ClNO₂S]⁺ | Molecular ion ([M]⁺ and [M+2]⁺) |

| 136 | [C₄H₉NO₂S]⁺ | Loss of Cl |

| 92 | [C₄H₉Cl]⁺ | Cleavage of the C-S bond |

| 79 | [SO₂NH]⁺ | Fragment from the sulfonamide group |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Determination of Chiral this compound Isomers

Chiroptical spectroscopic techniques are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. mdpi.com These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample. spark904.nl For this compound, which possesses a stereocenter at the C3 position, these techniques provide a robust alternative to methods that require crystalline samples, such as X-ray crystallography. spark904.nlamericanlaboratory.com

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. spark904.nl While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are mirror images, exhibiting equal magnitude but opposite signs for the corresponding vibrational bands. spark904.nl

The determination of the absolute configuration of this compound using VCD involves a synergistic approach combining experimental measurement with quantum chemical calculations. The process begins with a conformational analysis of the molecule to identify the most stable conformers. Due to the flexibility of the butyl chain, several conformers can exist at room temperature. The relative energies of these conformers are calculated using methods like Density Functional Theory (DFT). unibe.ch

The VCD spectrum is then calculated for the most stable conformers of a chosen enantiomer, for instance, (R)-3-Chlorobutane-1-sulfonamide. These theoretical spectra are then Boltzmann-averaged based on the calculated conformational energies to generate a final predicted spectrum. researchgate.net This theoretical spectrum is compared with the experimentally measured VCD spectrum of the synthesized this compound sample.

A good agreement in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. If the experimental spectrum matches the calculated spectrum for the (R)-enantiomer, the sample is assigned the (R)-configuration. If the spectra are mirror images, the sample is assigned the (S)-configuration. americanlaboratory.com

To illustrate this, hypothetical VCD data for the C-Cl stretching and SO₂ asymmetric stretching modes of (R)-3-Chlorobutane-1-sulfonamide are presented below.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Experimental ΔƐ (L·mol⁻¹·cm⁻¹) | Calculated Wavenumber (cm⁻¹) for (R)-isomer | Calculated ΔƐ (L·mol⁻¹·cm⁻¹) for (R)-isomer |

| C-Cl Stretch | 680 | +0.5 | 685 | +0.6 |

| SO₂ Asymmetric Stretch | 1325 | -1.2 | 1330 | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, probing the electronic transitions within the molecule. nih.gov Similar to VCD, the ECD spectra of enantiomers are mirror images. The principle of absolute configuration determination using ECD also relies on comparing the experimental spectrum with quantum chemical calculations. nih.gov

For this compound, the sulfonamide group and the chlorine atom act as chromophores. Time-dependent density functional theory (TD-DFT) is commonly employed to calculate the electronic transitions and the corresponding rotational strengths, which determine the sign and intensity of the Cotton effects in the ECD spectrum. nih.gov

The conformational analysis is equally crucial for accurate ECD predictions. The calculated ECD spectra of the stable conformers are Boltzmann-averaged to obtain the final theoretical spectrum for a specific enantiomer, such as (R)-3-Chlorobutane-1-sulfonamide.

A comparison of the experimental ECD spectrum with the calculated spectrum allows for the assignment of the absolute configuration. A match in the sign and wavelength of the Cotton effects confirms the configuration, while an inverted spectrum indicates the opposite enantiomer.

Hypothetical ECD data for the n → σ* transition associated with the sulfonamide chromophore in (R)-3-Chlorobutane-1-sulfonamide is shown in the table below.

| Electronic Transition | Experimental Wavelength (nm) | Experimental ΔƐ (L·mol⁻¹·cm⁻¹) | Calculated Wavelength (nm) for (R)-isomer | Calculated Rotational Strength (10⁻⁴⁰ cgs) for (R)-isomer |

| n → σ* (SO₂) | 220 | +2.1 | 225 | +2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The combination of VCD and ECD provides a comprehensive and reliable approach for the absolute configuration determination of chiral molecules like this compound, especially when crystallization for X-ray diffraction is challenging. nih.gov The consistency between the results from both techniques further strengthens the confidence in the stereochemical assignment.

Theoretical and Computational Chemistry Studies on 3 Chlorobutane 1 Sulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of 3-Chlorobutane-1-sulfonamide

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying the conformational landscape of flexible molecules like this compound. nih.gov The molecule's structure is characterized by several rotatable single bonds (C-C, C-S), leading to various possible three-dimensional arrangements, or conformers.

A DFT study would involve systematically rotating these bonds and calculating the potential energy of each resulting conformer. This process, known as a potential energy surface scan, identifies the stable conformers (energy minima) and the transition states (saddle points) that separate them. researchgate.net For this compound, key dihedral angles determining conformation would include the C1-C2-C3-Cl and the C2-C1-S-N angles. The calculations would likely show a preference for staggered conformations to minimize steric hindrance, similar to other alkyl chains. The relative energies of these conformers determine their population at a given temperature. DFT calculations using functionals like B3LYP with a basis set such as 6-311++G(d,p) could produce a detailed energetic ranking of these conformers. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers This table presents hypothetical data representative of what a DFT study would yield.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Anti-Staggered (Global Minimum) | C2-C1-S-N ≈ 60, C1-C2-C3-Cl ≈ 180 | 0.00 | 65.4 |

| Gauche-Staggered 1 | C2-C1-S-N ≈ 60, C1-C2-C3-Cl ≈ 60 | 0.85 | 15.1 |

| Gauche-Staggered 2 | C2-C1-S-N ≈ -60, C1-C2-C3-Cl ≈ 60 | 1.10 | 9.5 |

| Anti-Eclipsed (Transition State) | C2-C1-S-N ≈ 0, C1-C2-C3-Cl ≈ 180 | 4.50 | <0.1 |

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for electronic energies. researchgate.net

For this compound, high-accuracy ab initio calculations would be used to refine the energies of the conformers identified by DFT. mdpi.com More importantly, these methods provide a detailed description of the molecule's electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can reveal insights into reactivity. nih.gov For this molecule, the HOMO would likely be localized on the sulfonamide and chlorine moieties, indicating these are sites susceptible to electrophilic attack or oxidation. The LUMO would likely be centered on the C-Cl antibonding orbital, indicating the carbon atom is the primary site for nucleophilic attack. Furthermore, these calculations can generate a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and highlights electron-rich (negative potential, e.g., oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., hydrogen atoms of the NH2 group) regions of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions of this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in a condensed phase, such as in a solvent. youtube.com An MD simulation treats atoms as spheres and bonds as springs, with their interactions governed by a set of parameters known as a force field.

An MD simulation of this compound would typically be performed by placing a single molecule in a box of explicit solvent molecules, most commonly water, to mimic physiological or environmental conditions. acs.org The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. youtube.com

This approach would reveal the dynamic conformational flexibility of the molecule, showing rapid transitions between the stable conformers predicted by QM calculations. researchgate.net Crucially, it would also detail the specific interactions with the solvent. The sulfonamide group (-SO₂NH₂) is capable of acting as both a hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens), and simulations would show the formation and breaking of these hydrogen bonds with surrounding water molecules. temple.edu The hydrophobic butyl chain would exhibit weaker van der Waals interactions with water, while the polar C-Cl bond would engage in dipole-dipole interactions. Analysis of the simulation could yield properties like the radial distribution function, showing the probability of finding water molecules at a certain distance from the solute's functional groups.

Table 2: Illustrative Parameters for an MD Simulation of this compound in Water This table presents a typical setup for a molecular dynamics simulation.

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA (for solute), TIP3P (for water) |

| System Size | 1 solute molecule + ~2000 water molecules |

| Box Dimensions | ~40 Å x 40 Å x 40 Å (Cubic) |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Analogues (focused on reactivity or in vitro binding mechanisms)

QSAR and QSPR are statistical modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). jbclinpharm.orgmolgen.de These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using regression analysis to derive a mathematical equation that relates these descriptors to an observed property.

For this compound, a QSAR study would require a dataset of analogous compounds with measured reactivity data, for instance, the rate constant for a nucleophilic substitution reaction at the carbon bearing the chlorine atom. A QSPR model could be developed to predict a physical property like boiling point or solubility. molgen.de

Molecular descriptors would be calculated for each analogue, falling into categories such as:

Electronic: Partial charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

A statistical method, like Multiple Linear Regression (MLR), would then be used to generate a model. For example, a QSAR model for reactivity might show that a lower LUMO energy and less steric hindrance around the reaction center increase the rate of nucleophilic substitution. Such models are valuable for predicting the properties of new, unsynthesized compounds. ekb.eg

Table 3: Illustrative QSAR Model for Predicting Reactivity of this compound Analogues This table presents a hypothetical QSAR model and its statistical validation metrics.

| Component | Description |

|---|---|

| Hypothetical QSAR Equation | log(k) = 2.5 - 0.8 * ELUMO + 0.3 * qCα - 0.1 * Vsteric |

| Dependent Variable | log(k) - Logarithm of the reaction rate constant |

| Independent Variables (Descriptors) | ELUMO (LUMO Energy), qCα (Partial charge on the carbon bonded to Cl), Vsteric (Steric volume around Cα) |

| R² (Coefficient of Determination) | 0.91 |

| Q² (Cross-validated R²) | 0.85 |

| Interpretation | Reactivity is predicted to increase with lower LUMO energy, higher positive partial charge on the target carbon, and lower steric hindrance. |

Prediction of Spectroscopic Signatures and Reaction Pathways Using Computational Methodologies for this compound

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. chemaxon.comresearchgate.net

To predict the IR spectrum, a frequency calculation is performed on the optimized geometry of this compound. This calculation provides the vibrational modes of the molecule and their corresponding frequencies and intensities. orientjchem.org The predicted spectrum would show characteristic peaks for the N-H stretches (~3400-3300 cm⁻¹), asymmetric and symmetric S=O stretches (~1350 and 1160 cm⁻¹), the S-N stretch (~900 cm⁻¹), and the C-Cl stretch (~700 cm⁻¹). orientjchem.org

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is used to calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.gov These values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This would provide predicted ¹H and ¹³C chemical shifts for all unique atoms in this compound, aiding in the assignment of experimental spectra. chemaxon.com

Furthermore, computational methods can be used to explore reaction pathways. By locating the transition state structure for a proposed reaction (e.g., nucleophilic substitution or elimination), the activation energy barrier can be calculated. This allows for a theoretical assessment of a reaction's feasibility and rate, providing mechanistic insights that complement experimental studies.

Table 4: Illustrative Predicted vs. Expected Spectroscopic Data for this compound This table shows representative data from a computational spectroscopic analysis.

| Spectroscopy Type | Feature | Predicted Value (DFT) | Expected Experimental Range |

|---|---|---|---|

| Infrared (IR) | ν(N-H) stretch | 3450, 3360 cm⁻¹ | ~3400-3300 cm⁻¹ |

| Infrared (IR) | ν(S=O) asym. stretch | 1345 cm⁻¹ | ~1370-1330 cm⁻¹ |

| Infrared (IR) | ν(S=O) sym. stretch | 1155 cm⁻¹ | ~1180-1160 cm⁻¹ |

| Infrared (IR) | ν(C-Cl) stretch | 710 cm⁻¹ | ~780-600 cm⁻¹ |

| ¹³C NMR | C-Cl | ~55 ppm | 50-65 ppm |

| ¹³C NMR | C-SO₂ | ~50 ppm | 45-60 ppm |

| ¹H NMR | H₂N-SO₂ | ~4.5 ppm | 4.0-5.5 ppm |

| ¹H NMR | H-C-Cl | ~4.1 ppm | 3.5-4.5 ppm |

Chemical Reactivity and Mechanistic Investigations of 3 Chlorobutane 1 Sulfonamide

Reactivity Profiles of the Sulfonamide Moiety in 3-Chlorobutane-1-sulfonamide

The sulfonamide functional group (R-SO₂NH₂) is a robust and relatively unreactive moiety, a property that contributes to its prevalence in pharmaceuticals and its use as a protecting group in organic synthesis. wikipedia.orgnih.gov However, the nitrogen atom and its attached protons can participate in a range of chemical reactions under appropriate conditions.

N-Alkylation and N-Acylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the primary sulfonamide in this compound can act as a nucleophile, allowing for the formation of new N-C and N-acyl bonds. These reactions typically require the deprotonation of the sulfonamide to enhance its nucleophilicity.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen generally proceeds after deprotonation with a suitable base. nih.gov A variety of alkylating agents can be employed. For instance, an intermolecular alkylation of primary sulfonamides can be achieved using trichloroacetimidates as alkylating agents under thermal conditions, without the need for an external catalyst. nih.govnih.gov Studies have shown that unsubstituted sulfonamides provide better yields than sterically hindered N-alkyl sulfonamides. nih.govnih.gov Manganese-catalyzed N-alkylation using alcohols as alkylating agents represents another efficient method. organic-chemistry.org

N-Acylation: The acylation of the sulfonamide nitrogen is a common transformation that yields N-acylsulfonamides. A general and effective method involves the reaction of the sulfonamide with an N-acylbenzotriazole in the presence of a base like sodium hydride (NaH). researchgate.net This approach is advantageous as it works with a variety of acyl groups, including aryl, heteroaryl, and protected amino acid derivatives, often providing high yields. researchgate.net The reaction proceeds by forming the sulfonamide anion, which then attacks the acylating agent. researchgate.net

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | Trichloroacetimidates | Refluxing toluene | N-Alkyl sulfonamide |

| N-Alkylation | Alcohols, Mn(I) PNP pincer precatalyst | Heat | N-Alkyl sulfonamide |

| N-Acylation | N-Acylbenzotriazoles, NaH | Refluxing THF | N-Acylsulfonamide |

Protonation/Deprotonation Equilibria and Anionic Chemistry of the Sulfonamide

The hydrogen atoms on the sulfonamide nitrogen are weakly acidic, allowing for deprotonation by a base to form a resonance-stabilized sulfonamide anion. wikipedia.orgslideshare.net This anionic form is a significantly more potent nucleophile than the neutral sulfonamide. The acidity, measured by the pKa value, is a critical factor in its chemical and biological activity. slideshare.net The formation of this anion is a key initial step in many reactions, including the N-alkylation and N-acylation reactions discussed previously. researchgate.netacs.org The electronic structure of the resulting anion has been correlated with the bacteriostatic activity in medicinal sulfonamides, where a lower frequency of the symmetric stretching mode of the SO₂ group corresponds to higher activity. nih.gov The anionic species is considered the primary active form in many biological contexts. nih.gov

Reactivity of the Chloro Group at C3 in this compound

The chlorine atom at the C3 position is attached to a secondary carbon, making it a reactive site for both nucleophilic substitution and elimination reactions. The outcome of a reaction at this site is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 pathways)

Nucleophilic substitution at a secondary alkyl halide like this compound can proceed through either an Sₙ1 or Sₙ2 mechanism, and often a mixture of both pathways occurs.

Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. utexas.edu This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, acetone). libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For a secondary halide, the Sₙ2 pathway is viable but can be sensitive to steric hindrance from both the substrate and the nucleophile. utexas.edu

Sₙ1 Pathway: This is a two-step mechanism that begins with the slow departure of the leaving group to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. utexas.edu The Sₙ1 pathway is favored by weak nucleophiles (which are often the solvent, e.g., ethanol (B145695), water) and polar protic solvents that can stabilize the carbocation intermediate. ma.edu The rate of reaction depends only on the concentration of the substrate. Since the intermediate carbocation is planar, attack can occur from either face, leading to racemization if the carbon is a stereocenter. utexas.edu

| Factor | Favors Sₙ1 | Favors Sₙ2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Leaving Group | Good leaving group | Good leaving group |

Elimination Reactions (E1 and E2 pathways) Leading to Unsaturated Compounds

In the presence of a base, this compound can undergo dehydrohalogenation to form unsaturated sulfonamides. Elimination reactions are competitive with substitution and are favored by higher temperatures and the use of strong, sterically hindered bases. libretexts.org

E2 Pathway: This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond forms. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. With a strong base like alcoholic potassium hydroxide (B78521) (KOH), alkyl halides readily undergo E2 elimination. vedantu.comdoubtnut.com For this compound, proton removal could occur from C2 or C4, potentially leading to a mixture of but-2-ene-1-sulfonamide (B13215974) and but-3-ene-1-sulfonamide. According to Zaitsev's rule, the more substituted alkene (but-2-ene-1-sulfonamide) is typically the major product. doubtnut.com

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction. doubtnut.com After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions are common under the same conditions that favor Sₙ1 (polar protic solvents, weak bases) and often occur alongside Sₙ1 substitution.

Radical Reactions Involving the Carbon-Chlorine Bond

The carbon-chlorine bond can undergo homolytic cleavage to form a carbon-centered radical. This process is typically initiated by heat or UV light, often in the presence of a radical initiator such as AIBN (2,2'-azobis(2-methylpropionitrile)). youtube.comscribd.com The stability of the resulting radical is a key factor in determining reactivity. In the case of this compound, cleavage of the C-Cl bond would generate a secondary radical at the C3 position. Studies on the free-radical chlorination of 1-chlorobutane (B31608) have shown that the secondary hydrogens at the C3 position are the most reactive, indicating that the corresponding secondary radical is the most stable intermediate. upenn.eduupenn.edu This stability is attributed to hyperconjugation and the minimal inductive electron-withdrawing effect from the distant chlorine atom. upenn.edu Once formed, this radical can participate in chain propagation steps, such as abstracting a hydrogen atom from a reagent like tributyltin hydride (Bu₃SnH) in a dehalogenation reaction. libretexts.org

Intramolecular Cyclization Reactions and Ring Formation Involving this compound

The structure of this compound, featuring a nucleophilic sulfonamide group and an electrophilic carbon atom bearing a chlorine atom, makes it a prime candidate for intramolecular cyclization. This reaction typically proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a cyclic sulfonamide, known as a sultam.

In this specific case, the nitrogen atom of the sulfonamide group acts as the internal nucleophile. For the reaction to occur efficiently, a base is generally required to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. The resulting sulfonamide anion then attacks the carbon atom at the 3-position, displacing the chloride ion, which is a good leaving group. This process results in the formation of a five-membered heterocyclic ring system. The product of this cyclization is a substituted 1,3-propanesultam, specifically 4-methylisothiazolidine 1,1-dioxide, also referred to as butane-1,3-sultam.

The formation of five- and six-membered rings through such intramolecular cyclizations is generally favored due to their thermodynamic stability. bohrium.com The propensity for this ring closure is governed by factors such as the length of the carbon chain separating the nucleophile and the leaving group, as well as the geometric constraints of the molecule.

Below is a data table summarizing the key aspects of this intramolecular cyclization reaction.

| Reaction Type | Reactant | Key Conditions | Product | Ring Size |

| Intramolecular Nucleophilic Substitution | This compound | Base (e.g., NaH, K₂CO₃) | 4-Methylisothiazolidine 1,1-dioxide | 5-membered |

Redox Chemistry of this compound

The redox chemistry of this compound is not extensively documented in dedicated studies. However, its reactivity can be inferred from the behavior of its constituent functional groups: the sulfonamide and the secondary chloroalkane.

Oxidation: The sulfonamide group (-SO₂NH₂) is generally robust and resistant to oxidation under typical laboratory conditions. The alkyl chain, however, can be susceptible to oxidation, particularly under harsh conditions involving strong oxidizing agents or radical initiators. For instance, studies on the atmospheric photo-oxidation of simple sulfonamides like methane (B114726) sulfonamide have shown that the reaction proceeds via hydrogen abstraction from the alkyl group, leading to eventual degradation and the formation of smaller molecules like CO, CO₂, and SO₂. copernicus.org A similar pathway could be anticipated for this compound, likely initiated by abstraction of a hydrogen atom from the carbon backbone.

Reduction: The chloroalkane moiety is the more reactive site for reduction. The carbon-chlorine bond can be cleaved under various reducing conditions.

Catalytic Hydrogenation: In the presence of a suitable metal catalyst (e.g., Palladium on carbon) and a source of hydrogen (H₂), the chlorine atom can be replaced by a hydrogen atom (hydrogenolysis) to yield butane-1-sulfonamide.

Dissolving Metal Reduction: Reagents like sodium in liquid ammonia (B1221849) can also effect the reduction of the C-Cl bond.

Hydride Reagents: While less common for simple alkyl halides, strong hydride reagents might also achieve this transformation, though side reactions are possible.

The sulfonamide group is typically stable under these reductive conditions.

The following table outlines the potential products from redox reactions.

| Redox Type | Potential Reagents | Reactive Site | Expected Major Product |

| Oxidation | Strong oxidants (e.g., KMnO₄), Radical initiators | C-H bonds of the alkyl chain | Degradation products (CO₂, SO₂, etc.) |

| Reduction | H₂/Pd-C, Na/NH₃ | Carbon-Chlorine bond | Butane-1-sulfonamide |

Comprehensive Mechanistic Investigations of Key Transformations Involving this compound

The most significant and well-understood transformation involving this compound is its intramolecular cyclization to form a sultam. bohrium.com A detailed mechanistic investigation reveals a classic example of an intramolecular SN2 reaction.

The mechanism unfolds in the following sequence of steps:

Deprotonation: The reaction is initiated by the addition of a base. The base abstracts a proton from the sulfonamide nitrogen atom. The N-H bond of a sulfonamide is acidic (pKa ≈ 10-11) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This deprotonation generates a highly nucleophilic sulfonamide anion.

Nucleophilic Attack: The resulting anion, with its localized negative charge on the nitrogen, acts as a potent internal nucleophile. It attacks the electrophilic carbon atom at the 3-position of the butane (B89635) chain. This carbon is electrophilic due to the polarization of the C-Cl bond, caused by the high electronegativity of the chlorine atom.

Transition State: The attack occurs from the side opposite to the chlorine atom (backside attack), proceeding through a pentacoordinate trigonal bipyramidal transition state. In this transition state, the incoming nucleophilic nitrogen and the outgoing chloride leaving group are positioned at the axial positions, 180° apart.

Chloride Displacement and Ring Closure: As the new nitrogen-carbon bond forms, the carbon-chlorine bond simultaneously breaks. The chloride ion is expelled as the leaving group, and the five-membered sultam ring is formed.

This mechanism is consistent with the general principles of SN2 reactions, which are characterized by a single concerted step for bond formation and breakage and result in an inversion of stereochemistry at the electrophilic carbon center if it is chiral.

Regioselectivity and Stereoselectivity in Reactions of this compound

The chemical transformations of this compound, particularly its intramolecular cyclization, are governed by distinct principles of regioselectivity and stereoselectivity.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. wikipedia.org In the base-mediated cyclization of this compound, the reaction is highly regioselective. The nucleophilic sulfonamide nitrogen exclusively attacks the C-3 carbon bearing the chlorine atom. Attack at other carbon atoms (C-1, C-2, or C-4) is not observed, as they lack a suitable leaving group.

The formation of the five-membered ring (a 5-exo-tet cyclization according to Baldwin's rules) is kinetically and thermodynamically favored over other potential, though less plausible, ring closures. This selectivity ensures the formation of a single constitutional isomer, 4-methylisothiazolidine 1,1-dioxide, as the sole cyclization product.

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.com The C-3 carbon of this compound is a stereocenter. Therefore, the compound can exist as two enantiomers: (R)-3-chlorobutane-1-sulfonamide and (S)-3-chlorobutane-1-sulfonamide.

The intramolecular cyclization proceeds via an SN2 mechanism, which is inherently stereospecific. An SN2 reaction at a chiral center always results in the inversion of the stereochemical configuration at that center. tennessee.edu Consequently, the cyclization of an enantiomerically pure sample of this compound will yield an enantiomerically pure sultam product with the opposite configuration at the corresponding carbon.

The stereochemical outcome of the cyclization is detailed in the table below.

| Starting Material (Enantiomer) | Reaction Mechanism | Stereochemical Outcome | Product (Enantiomer) |

| (R)-3-Chlorobutane-1-sulfonamide | Intramolecular SN2 | Inversion of configuration | (S)-4-Methylisothiazolidine 1,1-dioxide |

| (S)-3-Chlorobutane-1-sulfonamide | Intramolecular SN2 | Inversion of configuration | (R)-4-Methylisothiazolidine 1,1-dioxide |

This high degree of stereocontrol is a valuable feature in asymmetric synthesis, allowing for the transfer of chirality from an acyclic precursor to a heterocyclic product.

Synthesis and Exploration of Derivatives and Analogues of 3 Chlorobutane 1 Sulfonamide

Systematic Structural Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen atom presents a key site for structural modification, allowing for the introduction of a diverse range of substituents to probe interactions with biological targets. Synthetic strategies for N-substitution of sulfonamides are well-established, typically involving the reaction of the primary sulfonamide with various electrophiles under basic conditions.

One common approach involves the N-alkylation of 3-Chlorobutane-1-sulfonamide with a variety of alkyl halides. This can be achieved using a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction introduces alkyl chains of varying lengths and branching, which can influence the lipophilicity and steric profile of the resulting secondary or tertiary sulfonamides.

Another important modification is the acylation of the sulfonamide nitrogen. This is typically performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting N-acylsulfonamides introduce a carbonyl group, which can act as a hydrogen bond acceptor and influence the conformational preferences of the molecule.

| Modification Type | General Reaction | Reagents and Conditions | Resulting Derivative |

| N-Alkylation | R-X + H₂NSO₂-(CH₂)₃-Cl | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, ACN) | R-NHSO₂-(CH₂)₃-Cl or R₂NSO₂-(CH₂)₃-Cl |

| N-Arylation | Ar-X + H₂NSO₂-(CH₂)₃-Cl | Pd or Cu catalyst, Ligand, Base | Ar-NHSO₂-(CH₂)₃-Cl |

| N-Acylation | R-COCl + H₂NSO₂-(CH₂)₃-Cl | Base (e.g., Pyridine, Et₃N) | R-CONHSO₂-(CH₂)₃-Cl |

Table 1: Synthetic Approaches for N-Substitution of this compound

Alterations of the Butane (B89635) Backbone: Chain Length, Branching, and Saturation Effects

Modifications to the four-carbon chain of this compound are crucial for understanding the spatial requirements of potential binding pockets. Shortening or lengthening the alkyl chain to produce chloro-propane-, -pentane-, or -hexane-1-sulfonamide analogues can provide valuable information on the optimal distance between the sulfonamide and the terminal halogen.

Introducing branching on the butane backbone, for instance, by synthesizing analogues with methyl or other small alkyl groups at the 1, 2, or 3-positions, can probe the steric tolerance of a target. The synthesis of such branched analogues often requires starting from appropriately substituted precursors.

The effect of saturation can be explored by synthesizing analogues containing double or triple bonds within the carbon chain. For example, the synthesis of 3-chlorobut-1-ene-1-sulfonamide or 3-chlorobut-1-yne-1-sulfonamide would introduce conformational rigidity and potential for different types of interactions, such as π-stacking.

Substitution of the Halogen Moiety (e.g., fluoro, bromo, iodo, pseudohalogen analogues)

The chlorine atom at the 3-position is a key feature of the parent compound and a prime site for modification. Replacing chlorine with other halogens can systematically alter the size, electronegativity, and polarizability of this substituent. The synthesis of fluoro, bromo, and iodo analogues can be achieved through various synthetic routes, often starting from the corresponding halogenated butanols or butenes, which are then converted to the sulfonamide.

In addition to halogens, pseudohalogens such as cyano (-CN), azido (B1232118) (-N₃), or thiocyanato (-SCN) groups can be introduced. These groups offer different electronic and steric properties compared to halogens and can participate in different types of non-covalent interactions. For instance, the cyano group can act as a hydrogen bond acceptor.

| Halogen/Pseudohalogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Interactions |

| Fluorine (F) | 1.47 | 3.98 | Strong hydrogen bonds |

| Chlorine (Cl) | 1.75 | 3.16 | Halogen bonding |

| Bromine (Br) | 1.85 | 2.96 | Stronger halogen bonding |

| Iodine (I) | 1.98 | 2.66 | Strongest halogen bonding |

| Cyano (CN) | - | - | Dipole-dipole, hydrogen bond acceptor |

| Azido (N₃) | - | - | Dipole-dipole, potential for cycloadditions |

Table 2: Properties of Halogen and Pseudohalogen Substituents

Introduction of Additional Functional Groups on the Butane Chain

The introduction of other functional groups onto the butane backbone can further probe the chemical space and potential for new interactions. For example, hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups can be installed at various positions on the chain. These groups can participate in hydrogen bonding, ionic interactions, or serve as handles for further derivatization.

The synthesis of these multifunctional analogues often requires multi-step sequences and the use of protecting groups to ensure regioselectivity. For instance, the introduction of a hydroxyl group could start from a protected hydroxybutyl halide, which is then converted to the sulfonamide, followed by deprotection.

Synthesis of Heterocyclic Compounds Incorporating Moieties Derived from this compound

The reactive nature of the chloroalkyl group in this compound allows for its use as a building block in the synthesis of various heterocyclic systems. For example, intramolecular cyclization of N-substituted derivatives can lead to the formation of saturated nitrogen-containing heterocycles. Depending on the nature of the N-substituent, this can result in the formation of pyrrolidines, piperidines, or other ring systems incorporating the sulfonamide moiety. nih.gov

Furthermore, the chloro group can be displaced by various nucleophiles to append heterocyclic rings to the butane chain. For instance, reaction with imidazole (B134444) or other nitrogen-containing heterocycles can yield derivatives where the heterocycle is linked to the 3-position of the butane backbone. These modifications can significantly alter the pharmacological profile of the parent compound.

Structure-Activity Relationship (SAR) Studies for in vitro Biological Target Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. openaccesspub.org For the derivatives of this compound, SAR studies would involve systematically evaluating the synthesized analogues in various in vitro assays to determine their effects on specific biological targets, such as enzymes or receptors.

For example, a series of N-alkylated derivatives could be tested for their ability to inhibit a particular enzyme. By comparing the inhibitory concentrations (e.g., IC₅₀ values) of analogues with different alkyl chain lengths, one could deduce the optimal size of the substituent for binding to the enzyme's active site.

Similarly, by comparing the activity of the fluoro, chloro, bromo, and iodo analogues, the importance of halogen bonding or steric bulk at the 3-position could be elucidated. A hypothetical SAR table for a generic enzyme inhibition assay is presented below.

| Compound | R¹ (at N) | X (at C3) | IC₅₀ (µM) |

| 1 | H | Cl | 10.5 |

| 2a | CH₃ | Cl | 5.2 |

| 2b | C₂H₅ | Cl | 2.1 |

| 2c | C₃H₇ | Cl | 8.9 |

| 3a | H | F | 15.3 |

| 3b | H | Br | 7.8 |

| 3c | H | I | 4.5 |

Table 3: Hypothetical Structure-Activity Relationship Data for this compound Analogues against a Target Enzyme

From this hypothetical data, one could infer that a short N-alkyl chain (ethyl) enhances activity, while longer chains are detrimental. Furthermore, increasing the size and polarizability of the halogen at the 3-position appears to correlate with increased potency, suggesting a potential halogen bonding interaction in the enzyme's active site.

It is important to note that these are generalized principles, and the specific outcomes of SAR studies are highly dependent on the biological target being investigated. Comprehensive in vitro testing of a diverse library of this compound derivatives is essential to build a robust understanding of their biological potential.

Emerging Applications and Research Frontiers of 3 Chlorobutane 1 Sulfonamide Strictly Non Clinical Focus

Role as a Versatile Synthetic Intermediate in Organic and Fine Chemical Synthesis

The presence of two distinct reactive sites—the chloro group and the sulfonamide moiety—positions 3-Chlorobutane-1-sulfonamide as a highly adaptable building block in organic synthesis. The sulfonamide group is a cornerstone in synthetic chemistry, often used as a directing group in C-H activation reactions or as a precursor to other functional groups. bohrium.com The primary sulfonamide can be alkylated, acylated, or arylated to produce a wide array of secondary and tertiary sulfonamides. acs.org

Simultaneously, the chlorine atom at the 3-position of the butane (B89635) chain serves as a leaving group, susceptible to nucleophilic substitution reactions. This dual reactivity allows for sequential or orthogonal functionalization, enabling the synthesis of complex molecules. For instance, the chloro group can be displaced by nucleophiles such as azides, thiols, or amines, while the sulfonamide group can undergo separate modifications. This makes the compound a valuable intermediate for creating libraries of novel compounds for screening in various non-clinical applications.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Potential Product Class |

| 3-Chloro Group | Nucleophilic Substitution | Sodium Azide (NaN₃) | Azido-butane-1-sulfonamide |

| 3-Chloro Group | Nucleophilic Substitution | Sodium Thiolate (RSNa) | Thioether-butane-1-sulfonamide |

| 3-Chloro Group | Nucleophilic Substitution | Ammonia (B1221849) (NH₃) or Amines (RNH₂) | Amino-butane-1-sulfonamide |

| Sulfonamide (N-H) | N-Alkylation | Alkyl Halide (R'-X), Base | N-Alkyl-3-chlorobutane-1-sulfonamide |

| Sulfonamide (N-H) | N-Arylation | Boronic Acid (Ar-B(OH)₂), Cu catalyst | N-Aryl-3-chlorobutane-1-sulfonamide |

| Both | Intramolecular Cyclization | Strong Base | Cyclic Sulfonamide (Sultam) |

Applications in Material Science and Polymer Chemistry

The incorporation of sulfonamide groups into polymers is a known strategy for developing functional materials with tailored properties, such as pH-responsiveness. rsc.org

Incorporation into Functionalized Polymers and Copolymers

This compound can be envisioned as a monomer or a functionalizing agent in polymer chemistry. After conversion to a polymerizable derivative (e.g., an acrylamide), it could be incorporated into polymer backbones via methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.org The resulting polymer would possess pendant this compound side chains.

The sulfonamide group can impart hydrophilicity and potential for hydrogen bonding, influencing the polymer's solubility and thermal properties. rsc.org The chloro group on the side chain offers a reactive handle for post-polymerization modification, allowing for:

Cross-linking: Creating networked hydrogels or thermosets.

Grafting: Attaching other polymer chains or molecules to tailor surface properties.

Further Functionalization: Introducing other chemical groups to create multifunctional materials.

Precursor for Advanced Organic Materials

Beyond polymers, this compound can serve as a precursor for other advanced materials. Intramolecular cyclization can lead to the formation of sultams (cyclic sulfonamides). wikipedia.org Sultams are structurally rigid and have been investigated for use in organic electronics as deep-blue emitters. wikipedia.org The specific substitution pattern of a sultam derived from this compound could be tuned to influence its photophysical properties. Furthermore, its bifunctionality makes it a candidate for the synthesis of poly(thioester sulfonamide)s through ring-opening copolymerization with other monomers like cyclic thioanhydrides, yielding novel materials with combined properties of thioesters and amides. nih.gov

Potential in Catalyst Design and Ligand Development for Metal-Mediated Transformations

The sulfonamide functional group contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. This allows for the design of novel ligands for metal-catalyzed reactions. This compound could be used as a scaffold for such ligands.

The chloro group can be substituted with other donor groups (e.g., phosphines, pyridines, or other amines) to create bidentate or tridentate ligands. The general structure could be represented as (Donor)-C₄H₈-SO₂NH₂. The steric and electronic properties of the resulting ligand could be fine-tuned by modifying the donor group and the sulfonamide nitrogen. Such ligands could find applications in various transition-metal-catalyzed reactions, including cross-coupling and C-H activation processes. bohrium.com

Exploration in Mechanistic Enzymology and in vitro Biochemical Research (e.g., as a probe for enzyme active sites, without human data)

In a strictly non-clinical, in vitro research context, this compound has potential as a tool for studying enzyme mechanisms. Sulfonamide derivatives are known to act as inhibitors for various enzymes. nih.govnih.gov The unique feature of this compound is its chloroalkyl chain, which can function as a weak alkylating agent.

This positions the molecule as a potential activity-based probe or irreversible inhibitor for laboratory research. It could be used to target enzymes with nucleophilic residues (such as cysteine or histidine) in their active sites. The sulfonamide portion could direct the molecule to the enzyme's binding pocket, after which the chloroalkane tail could react covalently with a nearby nucleophile. This covalent labeling would allow researchers to:

Identify and map the active site of an enzyme.

Study the enzyme's mechanism of action.

Isolate and characterize the enzyme-inhibitor complex.

A similar mechanism, termed substrate-assisted inhibition, has been described for adenosine (B11128) sulfamate (B1201201) analogues that form covalent adducts with ubiquitin-activating enzymes. nih.gov

Environmental Fate and Degradation Pathways of this compound in Abiotic Systems

Understanding the environmental fate of synthetic chemicals is critical. The degradation of this compound in abiotic (non-living) systems would likely proceed through several pathways, primarily dictated by its two functional groups.

Photolysis: Like other sulfonamides, this compound may be susceptible to photodegradation in aqueous environments. UV light can induce cleavage of the sulfur-nitrogen (S-N) or carbon-sulfur (C-S) bonds, leading to the formation of simpler compounds such as sulfanilic acid derivatives. researchgate.net

Hydrolysis: The sulfonamide bond is generally stable but can undergo hydrolysis under strong acidic or alkaline conditions, breaking the S-N bond.

Reductive Dechlorination: A key abiotic pathway for chlorinated organic compounds involves reductive dechlorination. researchgate.net In anoxic environments, and potentially catalyzed by minerals like iron sulfides, the chlorine atom can be removed and replaced with a hydrogen atom.

Table 2: Plausible Abiotic Degradation Products of this compound

| Degradation Pathway | Key Reaction | Potential Primary Product(s) |